molecular formula C23H19ClN4O3S2 B11595884 3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11595884
M. Wt: 499.0 g/mol
InChI Key: KKHHXJCZMXDWPG-AQTBWJFISA-N
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Description

3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring, the pyrido[1,2-A]pyrimidinone core, and the final coupling of these fragments. Common reagents used in these reactions include chlorobenzyl chloride, thioamides, and morpholine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. Detailed studies would be required to elucidate these mechanisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H19ClN4O3S2

Molecular Weight

499.0 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19ClN4O3S2/c24-17-6-2-1-5-15(17)14-28-22(30)18(33-23(28)32)13-16-20(26-9-11-31-12-10-26)25-19-7-3-4-8-27(19)21(16)29/h1-8,13H,9-12,14H2/b18-13-

InChI Key

KKHHXJCZMXDWPG-AQTBWJFISA-N

Isomeric SMILES

C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl

Canonical SMILES

C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl

Origin of Product

United States

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